Mechanism of Action: ATP-Competitive vs. Sphingosine-Competitive Inhibition and Enzyme Degradation
MP-A08 is an ATP-competitive inhibitor, a mechanism distinct from many other SK inhibitors. In direct comparative studies, MP-A08 does not induce the proteasomal degradation of SK1, a known off-target effect observed with sphingosine-competitive inhibitors SKI-II and PF-543 [1]. This fundamental difference in the mode of action is crucial for interpreting experimental results and is a key differentiator for procurement decisions, as it ensures the biological effects are due to direct kinase inhibition rather than changes in total protein levels.
| Evidence Dimension | Induction of SK1 proteasomal degradation |
|---|---|
| Target Compound Data | Does not induce SK1 degradation |
| Comparator Or Baseline | SKI-II and PF-543 (Induce SK1 degradation) |
| Quantified Difference | Qualitative difference (Presence vs. Absence of degradation) |
| Conditions | Cell-based assays as described in product documentation |
Why This Matters
This ensures the biological effects observed with MP-A08 are due to direct kinase inhibition, avoiding confounding data from changes in total SK1 protein levels.
- [1] Pitman MR, et al. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties. Oncotarget. 2015;6(9):7065-83. View Source
